molecular formula C23H18FN3O2 B11482176 1-ethyl-3'-(4-fluorophenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

1-ethyl-3'-(4-fluorophenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

Cat. No.: B11482176
M. Wt: 387.4 g/mol
InChI Key: BCDSYKNZXJGBEU-UHFFFAOYSA-N
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Description

1-ETHYL-3’-(4-FLUOROPHENYL)-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole and quinazoline moiety, making it a significant molecule in medicinal chemistry due to its potential biological activities.

Properties

Molecular Formula

C23H18FN3O2

Molecular Weight

387.4 g/mol

IUPAC Name

1'-ethyl-3-(4-fluorophenyl)spiro[1H-quinazoline-2,3'-indole]-2',4-dione

InChI

InChI=1S/C23H18FN3O2/c1-2-26-20-10-6-4-8-18(20)23(22(26)29)25-19-9-5-3-7-17(19)21(28)27(23)16-13-11-15(24)12-14-16/h3-14,25H,2H2,1H3

InChI Key

BCDSYKNZXJGBEU-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C3(C1=O)NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ETHYL-3’-(4-FLUOROPHENYL)-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Formation of the Quinazoline Moiety: This involves the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Spiro Compound Formation: The final step involves the coupling of the indole and quinazoline moieties under specific conditions, often using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) and N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1-ETHYL-3’-(4-FLUOROPHENYL)-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE undergoes various chemical reactions, including:

    Oxidation: This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, often using halogenating agents or nucleophiles like amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide.

Major Products:

    Oxidation: Formation of quinazoline-2,4-dione derivatives.

    Reduction: Formation of tetrahydroquinazoline derivatives.

    Substitution: Formation of various substituted indole and quinazoline derivatives.

Scientific Research Applications

1-ETHYL-3’-(4-FLUOROPHENYL)-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-ETHYL-3’-(4-FLUOROPHENYL)-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.

    Pathways Involved: The compound may affect signaling pathways involved in cell proliferation, apoptosis, or immune response, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol.

    Quinazoline Derivatives: Compounds like quinazoline-2,4-dione and 4-anilinoquinazoline.

Uniqueness: 1-ETHYL-3’-(4-FLUOROPHENYL)-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with biological targets, potentially leading to novel therapeutic applications.

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